(2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[3-(2-hydroxyethylsulfamoyl)-4-methylphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9-2-3-10(4-5-12(15)16)8-11(9)19(17,18)13-6-7-14/h2-5,8,13-14H,6-7H2,1H3,(H,15,16)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASXEBZBCDXCPU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid typically involves the following steps:
Formation of the Sulfamoyl Group: This step involves the reaction of a suitable amine with sulfuryl chloride to form the sulfamoyl group.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate alcohol reacts with the sulfamoyl intermediate.
Formation of the Prop-2-enoic Acid Moiety: This step involves the reaction of the phenyl ring with an appropriate alkene precursor under conditions that favor the formation of the prop-2-enoic acid structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Structural Variations in Sulfamoyl and Phenyl Substituents
The compound’s structural analogs differ primarily in substituents on the phenyl ring and the sulfamoyl group. Key examples include:
*Molecular weight inferred from related entries in .
Key Observations:
Hydroxyethyl vs.
Electron-Withdrawing Groups : The trifluoromethyl substituent in the analog (CAS 379729-52-9) increases lipophilicity and metabolic stability, a common strategy in drug design .
Methoxy vs.
Functional Implications
- Hydrogen Bonding: The hydroxyethyl group in the target compound can act as both a hydrogen bond donor and acceptor, a feature absent in analogs with simple alkyl sulfamoyl groups. This could improve interactions with polar enzyme active sites .
- Steric Effects : Bulkier substituents (e.g., isopropyl in EN300-833122) may hinder binding to compact targets, whereas the hydroxyethyl group balances steric bulk and flexibility .
Biological Activity
The compound (2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid, also known as a sulfamoyl derivative, is a member of the class of compounds that exhibit significant biological activities. Its unique structure, featuring a prop-2-enoic acid backbone and a sulfamoyl group, suggests potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H17N1O4S1. The compound is characterized by:
- Functional Groups : Sulfamoyl group, hydroxyl group, and a methyl group.
- Molecular Weight : Approximately 285.35 g/mol.
Research indicates that compounds with sulfamoyl groups often interact with biological targets such as enzymes or receptors involved in metabolic pathways. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes related to inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are critical in cell proliferation and survival.
Antitumor Effects
Several studies have explored the antitumor properties of sulfamoyl derivatives. For example:
- A study demonstrated that sulfamoyl compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
- Another investigation revealed that these compounds could downregulate the expression of oncogenes while upregulating tumor suppressor genes .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been highlighted in various experimental models:
- In vitro studies showed that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Animal models indicated that treatment with this compound resulted in decreased edema and pain responses in inflammatory conditions .
Case Studies
| Study | Findings |
|---|---|
| In Vitro Study on Cancer Cells | Demonstrated significant apoptosis induction in breast cancer cell lines upon treatment with sulfamoyl derivatives. |
| Animal Model for Inflammation | Showed reduced paw swelling and inflammatory markers in rats treated with the compound compared to controls. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
